N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide

Description

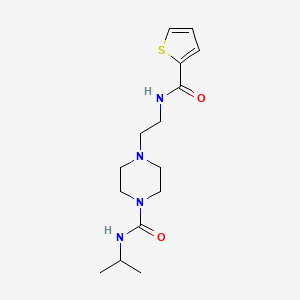

N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a central piperazine ring substituted with an isopropyl carboxamide group and a thiophene-2-carboxamido ethyl side chain. The piperazine ring is typically in a chair conformation, as observed in structurally related compounds like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide ().

Properties

IUPAC Name |

N-propan-2-yl-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-12(2)17-15(21)19-9-7-18(8-10-19)6-5-16-14(20)13-4-3-11-22-13/h3-4,11-12H,5-10H2,1-2H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDLUHZGUYXFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as sodium hydride.

Attachment of the Thiophene-2-carboxamido Group: The thiophene-2-carboxamido group can be attached through an amide coupling reaction between thiophene-2-carboxylic acid and the piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.

Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions on the piperazine ring.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines from the reduction of the amide group.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thiophene-2-carboxamido group may enhance binding affinity and specificity to certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

- Thiophene vs.

- Linker Flexibility : The ethyl linker in the target compound contrasts with rigid imidazopyridazine () or carbothioyl () groups, suggesting enhanced conformational adaptability for target engagement.

- Electron Effects : Unlike nitro or chloro substituents (), the isopropyl group in the target compound is electron-donating, which may stabilize carboxamide interactions or reduce metabolic degradation .

Physicochemical Properties

- Solubility : Thiophene’s moderate polarity may balance the lipophilicity of the isopropyl group, improving solubility compared to chlorophenyl or indole derivatives .

- Metabolic Stability : The isopropyl group could reduce oxidative metabolism compared to tert-butyl () or nitro-substituted () analogues.

Biological Activity

N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an isopropyl group and a thiophene-2-carboxamide moiety. Its structural formula can be represented as follows:

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Apoptotic Proteins : Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, an increase in Bak and a decrease in Bcl-2 levels were noted, suggesting a shift towards pro-apoptotic signaling pathways .

- Anti-Angiogenic Properties : Some derivatives have been reported to have anti-angiogenic effects, potentially inhibiting tumor growth by reducing blood supply to tumors .

- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on various enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple human cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 0.5 | High sensitivity |

| A498 (Renal Cancer) | 7.5 | Moderate sensitivity |

| U251 (Lung Cancer) | 3.0 | High sensitivity |

| SK-MEL-5 (Melanoma) | 4.0 | High sensitivity |

These results indicate that the compound exhibits significant cytotoxicity, particularly in leukemia and lung cancer cell lines .

Case Studies

- Study on Apoptosis Induction : In one study, treatment with a related piperazine derivative led to significant morphological changes consistent with apoptosis, including nuclear condensation and fragmentation. This was confirmed through DAPI staining techniques .

- Molecular Docking Studies : Molecular docking analysis suggested that the compound could effectively bind to Bcl-XL, an anti-apoptotic protein, indicating a potential mechanism for inducing apoptosis through protein inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.